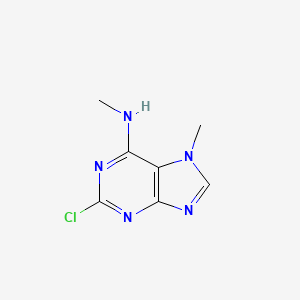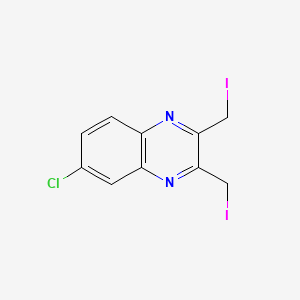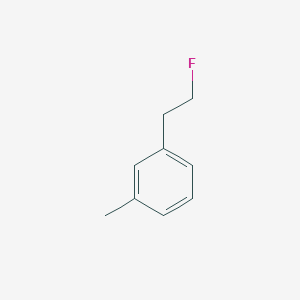
4-Chloro-3-methylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methylbutanenitrile is an organic compound with the molecular formula C5H8ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain that also contains a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylbutanenitrile can be synthesized through several methods. One common method involves the reaction of 3-chloro-3-methylbutanol with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the corresponding nitrile . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of impurities and by-products to meet the required purity standards for various applications.
化学反应分析
Types of Reactions
4-Chloro-3-methylbutanenitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are commonly used.
Major Products Formed
Substitution: Formation of 4-methoxy-3-methylbutanenitrile or 4-amino-3-methylbutanenitrile.
Reduction: Formation of 4-chloro-3-methylbutylamine.
Hydrolysis: Formation of 4-chloro-3-methylbutanoic acid.
科学研究应用
4-Chloro-3-methylbutanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chloro-3-methylbutanenitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
3-Chloro-3-methylbutanenitrile: Similar structure but with the chlorine atom at a different position.
3-Methylbutanenitrile: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chloro-2-methylbutanenitrile: Similar structure but with the methyl group at a different position.
Uniqueness
4-Chloro-3-methylbutanenitrile is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various chemical compounds.
属性
CAS 编号 |
7659-47-4 |
|---|---|
分子式 |
C5H8ClN |
分子量 |
117.58 g/mol |
IUPAC 名称 |
4-chloro-3-methylbutanenitrile |
InChI |
InChI=1S/C5H8ClN/c1-5(4-6)2-3-7/h5H,2,4H2,1H3 |
InChI 键 |
XRNJHVNFTYNNAO-UHFFFAOYSA-N |
规范 SMILES |
CC(CC#N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



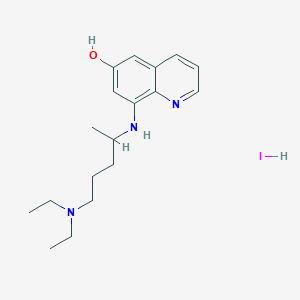
![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)

![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)
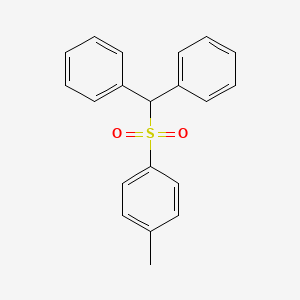
![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)
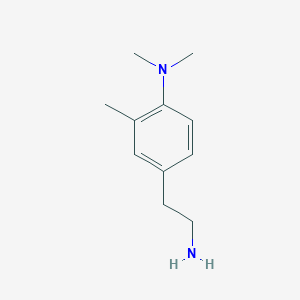
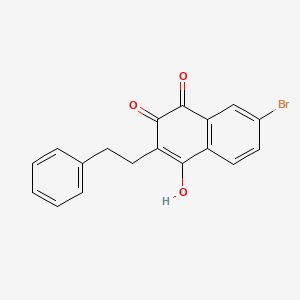
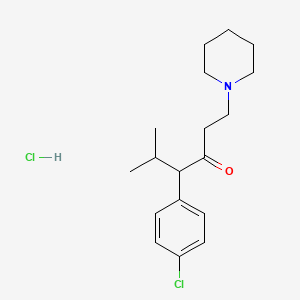
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
